5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride
CAS No.: 5765-40-2
Cat. No.: VC3374530
Molecular Formula: C10H8ClNO3S
Molecular Weight: 257.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5765-40-2 |
|---|---|
| Molecular Formula | C10H8ClNO3S |
| Molecular Weight | 257.69 g/mol |
| IUPAC Name | 2-methyl-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C10H8ClNO3S/c1-7-2-3-8(9-4-5-12-15-9)6-10(7)16(11,13)14/h2-6H,1H3 |
| Standard InChI Key | GJTRZIMJBGXCIF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Basic Properties
Nomenclature and Identification
5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride is known by several names in chemical literature, reflecting different naming conventions. The compound's identification parameters are presented in Table 1.
Table 1: Identification Parameters of 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride
| Parameter | Information |
|---|---|
| CAS Number | 5765-40-2 |
| IUPAC Name | 2-methyl-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride |
| Alternative Names | 5-(5-isoxazolyl)-2-methylbenzenesulfonyl chloride; 2-methyl-5-(1,2-oxazol-5-yl)benzolsulfonylchlorid (German) |
| Molecular Formula | C₁₀H₈ClNO₃S |
| Molecular Weight | 257.69 g/mol |
| ChemSpider ID | 25070894 |
| MDL Number | MFCD15729894 |
The compound is systematically named according to IUPAC nomenclature as 2-methyl-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride, which precisely describes its structural arrangement . This systematic name helps in distinguishing it from other related isoxazole derivatives and provides a standardized identification for research and regulatory purposes.
Structural Characteristics
The structure of 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride consists of an isoxazole ring attached to a substituted benzene ring bearing both a methyl group and a sulfonyl chloride functional group. The central benzene ring serves as the structural backbone, with the isoxazole ring at position 5 and the methyl group at position 2, while the sulfonyl chloride group is at position 1 .
The compound's molecular structure can be represented through various chemical notations:
Table 2: Structural Representations of 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride
| Representation Type | Data |
|---|---|
| InChI | InChI=1S/C10H8ClNO3S/c1-7-2-3-8(9-4-5-12-15-9)6-10(7)16(11,13)14 |
| InChIKey | GJTRZIMJBGXCIF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl |
The isoxazole ring (C₃H₃NO) is a five-membered heterocyclic compound containing adjacent oxygen and nitrogen atoms, which contributes to the compound's potential biological activity. The sulfonyl chloride group (SO₂Cl) is a reactive functional group commonly utilized in organic synthesis for further transformations into other sulfur-containing derivatives .
Physical and Chemical Properties
5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride exhibits specific physical and chemical properties that influence its handling, storage, and applications in chemical synthesis.
Table 3: Physical and Chemical Properties
| Property | Characteristic |
|---|---|
| Physical State | Solid |
| Solubility | Soluble in most organic solvents (THF, chloroform, ethyl acetate) |
| Reactivity | Reactive sulfonyl chloride group prone to nucleophilic substitution |
| Hazard Classification | Corrosive solid, acidic, organic |
| Stability | Moisture sensitive due to hydrolysis of sulfonyl chloride group |
| Monoisotopic Mass | 256.991342 |
The compound is classified as a corrosive solid with acidic properties, requiring appropriate safety measures during handling . The sulfonyl chloride functional group is particularly reactive toward nucleophiles, making it useful as an intermediate in synthetic chemistry but also necessitating careful storage to prevent hydrolysis. When exposed to moisture, sulfonyl chlorides typically undergo hydrolysis to form the corresponding sulfonic acids.
Synthesis Methods
Patent Literature Synthetic Routes
Patent literature provides additional insights into potential synthetic pathways for isoxazole-containing compounds. One disclosed method involves the preparation of diarylisoxazole sulfonamide compounds starting from deoxybenzoin compounds. This approach includes:
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Contacting a deoxybenzoin with a secondary amine
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Formation of intermediate compounds such as 5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
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Subsequent elimination reactions to form the isoxazole ring structure
This process typically employs bases such as carboxylates, hydroxides, carbonates, or amines to facilitate the reactions . While this method focuses on diarylisoxazole sulfonamides rather than sulfonyl chlorides specifically, it provides valuable insights into potential synthetic strategies that could be adapted for 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride production.
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for 5-(Isoxazol-5-yl)-2-methylbenzene-1-sulfonyl chloride is limited in the provided literature, general spectroscopic patterns can be anticipated based on its structural features. Typical analytical methods for characterizing such compounds include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for:
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Methyl protons (singlet around δ 2.5 ppm)
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Isoxazole ring protons (two signals in the aromatic region)
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Benzene ring protons (complex pattern in the aromatic region)
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Infrared (IR) Spectroscopy: Distinctive bands would be expected for:
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S=O stretching vibrations of the sulfonyl group (around 1350-1150 cm⁻¹)
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C=N stretching of the isoxazole ring (around 1600 cm⁻¹)
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C-H stretching of the methyl and aromatic groups
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Mass Spectrometry: The molecular ion peak would be expected at m/z 257 with characteristic isotope patterns due to the presence of chlorine and sulfur atoms.
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